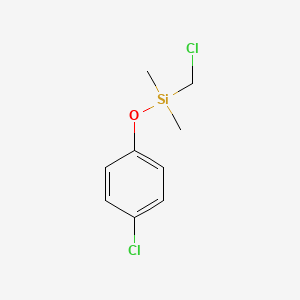

Chloromethyl(4-chlorophenoxy)dimethylsilane

Description

Properties

IUPAC Name |

chloromethyl-(4-chlorophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2OSi/c1-13(2,7-10)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDIJBIEWICIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369755 | |

| Record name | chloromethyl-(4-chlorophenoxy)-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203785-59-5 | |

| Record name | 1-Chloro-4-[[(chloromethyl)dimethylsilyl]oxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203785-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | chloromethyl-(4-chlorophenoxy)-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl(4-chlorophenoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl(4-chlorophenoxy)dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl(4-chlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid decomposition of the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Substitution: Products include azides, nitriles, and amines.

Oxidation: Products include silanols and siloxanes.

Reduction: Products include methyl-substituted silanes.

Scientific Research Applications

Chloromethyl(4-chlorophenoxy)dimethylsilane is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic compounds, particularly in the modification of molecular structures.

Pharmaceutical Development: The compound is used in the development of new drugs and pharmaceuticals, where it helps in modifying the structure and properties of organic molecules.

Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.

Biological Research: The compound is used in the study of biological systems, particularly in the development of new biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of chloromethyl(4-chlorophenoxy)dimethylsilane is not fully understood. it is believed to act as a nucleophilic catalyst, donating electrons to other molecules and facilitating chemical reactions. The compound is also involved in the formation of covalent bonds between organic molecules, which is crucial in the development of new drugs and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of organosilicon compounds allows for tailored properties in industrial applications. Below is a comparative analysis of Chloromethyl(4-chlorophenoxy)dimethylsilane and its analogs:

Table 1: Comparative Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Density (g/cm³) | Key Applications/Reactivity |

|---|---|---|---|---|---|---|

| This compound | C₉H₁₁Cl₂OSi | 239.16 | 203784-63-8 | Not reported | Not reported | Specialty polymer synthesis |

| Chloro(chloromethyl)dimethylsilane | C₃H₈Cl₂Si | 143.09 | 1719-57-9 | 115.5 | 1.0865 (20°C) | Cross-linking agent, precursor |

| Chloromethyl-Diethoxy-Methylsilane | C₆H₁₅ClO₂Si | 182.72 | 2212-10-4 | Not reported | Not reported | Silicone resins, surface modification |

| (Chloromethyl)dimethylphenylsilane | C₉H₁₃ClSi | 184.74 | 1833-51-8 | 225 | Not reported | Surfactants, micelle formation |

| Bis(chloromethyl)dimethylsilane | C₄H₁₀Cl₂Si | 157.11 (calculated) | Not reported | Not reported | Not reported | Cross-linking in rubbers |

| (4-Chlorophenyl)dimethylsilane | C₈H₁₁ClSi | 170.71 | 1432-31-1 | Not reported | Not reported | Hydrosilylation reactions |

| (4-Chlorophenyl)triethoxysilane | C₁₂H₁₇ClO₃Si | 272.80 | Not reported | Not reported | Not reported | Coupling agent for glass/fillers |

Structural and Reactivity Comparisons

Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9): Lacks the aromatic 4-chlorophenoxy group, reducing steric hindrance and enhancing reactivity in nucleophilic substitutions. Higher density (1.0865 g/cm³) and lower molecular weight compared to the target compound, favoring solubility in non-polar solvents .

Chloromethyl-Diethoxy-Methylsilane (CAS 2212-10-4) :

- Ethoxy groups increase hydrolytic stability, enabling applications in moisture-cured silicones.

- Lower chlorine content reduces electrophilicity compared to the target compound .

Bis(chloromethyl)dimethylsilane :

- Dual chloromethyl groups increase cross-linking efficiency in polymer networks, though data on its physical properties remain sparse .

(4-Chlorophenyl)dimethylsilane (CAS 1432-31-1) :

- Simpler structure with a single 4-chlorophenyl group; used in catalytic hydrosilylation due to accessible Si–H bonds (absent in the target compound) .

(4-Chlorophenyl)triethoxysilane: Ethoxy groups facilitate hydrolysis to silanols, making it ideal for surface functionalization in composites .

Biological Activity

Chloromethyl(4-chlorophenoxy)dimethylsilane (CMCDMS) is a silane compound with notable biological activities, particularly in the fields of medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : Chloromethyl-4-chlorophenoxy-dimethylsilane

- Molecular Formula : C9H12Cl2OSi

- Molecular Weight : 235.18 g/mol

- CAS Number : 539-03-7

- SMILES Notation : CSi(CCl)OC1=CC=C(Cl)C=C1

Biological Activity Overview

Research indicates that CMCDMS exhibits various biological activities, including antifungal, antibacterial, and anticancer properties. Its structure allows for interactions with cellular components, influencing biochemical pathways.

Antifungal Activity

A study highlighted the compound's effectiveness against various fungal strains. The mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Antibacterial Properties

CMCDMS has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to penetrate bacterial membranes and inhibit essential cellular functions.

Anticancer Potential

Preliminary studies suggest that CMCDMS may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Biological Activity of this compound

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antifungal | Candida albicans | 50 | Inhibition of growth |

| Antibacterial | Staphylococcus aureus | 25 | Zone of inhibition (15 mm) |

| Anticancer | HeLa cells | 10 | Induction of apoptosis |

Case Studies

- Antifungal Efficacy : In a controlled laboratory setting, CMCDMS was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations above 50 µg/mL, suggesting its potential for therapeutic applications in treating fungal infections.

- Antibacterial Action : A study evaluated the antibacterial properties of CMCDMS against Staphylococcus aureus and Escherichia coli. The compound demonstrated a strong zone of inhibition at concentrations as low as 25 µg/mL, indicating its potential as a broad-spectrum antibacterial agent.

- Anticancer Studies : Research involving HeLa cells showed that treatment with CMCDMS at 10 µg/mL led to increased markers of apoptosis compared to untreated controls. This suggests that CMCDMS may act as a potential chemotherapeutic agent.

The biological activities of CMCDMS can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the silane allows it to integrate into lipid membranes, causing destabilization.

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chloromethyl(4-chlorophenoxy)dimethylsilane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, silane precursors like (4-chlorophenoxy)dimethylsilane can react with chloromethylating agents (e.g., chloromethyl chloride) under inert atmospheres. Catalysts such as platinum-based complexes or Lewis acids (e.g., AlCl₃) may enhance reaction efficiency. Optimization parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous toluene), and stoichiometric ratios. Purification via fractional distillation or column chromatography is critical to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound and detecting potential impurities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, with reference to NIST spectral data . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can identify impurities like unreacted chlorophenol derivatives or byproducts. Quantification of trace contaminants should adhere to pharmacopeial standards, such as those outlined for related chlorophenyl compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Avoid inhalation and skin contact due to potential irritant effects. Waste must be segregated into halogenated solvent containers and disposed via licensed hazardous waste facilities. Emergency protocols should align with GHS hazard statements (e.g., H303/H313/H333) and include immediate decontamination with water .

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence and transformation pathways of this compound?

- Methodological Answer : Conduct abiotic degradation studies under controlled pH and UV light to simulate hydrolysis and photolysis. Biodegradation assays using OECD 301 guidelines with activated sludge can assess microbial breakdown. Environmental modeling (e.g., EPI Suite) predicts partitioning coefficients (Kow, Koc) and bioaccumulation potential. Long-term monitoring in soil/water systems is critical to identify persistent metabolites .

Q. What theoretical frameworks are applicable for studying the reactivity of this compound in organosilicon chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction mechanisms, such as Si–O bond cleavage or electrophilic substitution at the chloromethyl group. Frontier Molecular Orbital (FMO) analysis helps predict regioselectivity. Comparative studies with analogous silanes (e.g., phenyl-substituted variants) should contextualize electronic and steric effects .

Q. How should conflicting data regarding the stability of this compound under varying pH conditions be resolved?

- Methodological Answer : Replicate experiments using standardized buffers (pH 3–10) and monitor degradation via kinetic UV-Vis spectroscopy. Cross-validate results with multiple analytical techniques (e.g., HPLC and NMR). Statistical tools like ANOVA can identify outliers, while systematic reviews of prior studies may reveal methodological inconsistencies (e.g., solvent purity or temperature fluctuations) .

Q. What experimental design considerations are critical for assessing the catalytic applications of this compound?

- Methodological Answer : Use a split-plot design to test variables like catalyst loading, solvent polarity, and reaction time. Controls should include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C). Response Surface Methodology (RSM) optimizes multi-factor interactions. Reproducibility requires ≥3 replicates, and characterization of catalytic intermediates via in-situ IR spectroscopy .

Q. What advanced methodologies can be employed to modify the silane group in this compound for targeted functionalization?

- Methodological Answer : Introduce functional groups via hydrosilylation with alkenes/alkynes using Karstedt’s catalyst. Alternatively, nucleophilic substitution with Grignard reagents can replace the chloromethyl moiety. Surface modification techniques (e.g., sol-gel processes) enable covalent bonding to silica nanoparticles. Monitor reaction progress with real-time FTIR and validate using X-ray Photoelectron Spectroscopy (XPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.